N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine
Description
N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine (CAS: Not explicitly provided; structurally related to compounds in ) is a tertiary aliphatic amine with a branched ethane-1,2-diamine backbone. This compound is synthesized via reductive amination or multi-step condensation reactions, as inferred from analogous protocols in and .
Structure
3D Structure
Properties
IUPAC Name |
N'-ethyl-N'-[(1-methylpiperidin-2-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-3-14(9-7-12)10-11-6-4-5-8-13(11)2/h11H,3-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPRKLGMTMRPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCCCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172933 | |
| Record name | 1,2-Ethanediamine, N1-ethyl-N1-[(1-methyl-2-piperidinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353972-35-6 | |
| Record name | 1,2-Ethanediamine, N1-ethyl-N1-[(1-methyl-2-piperidinyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353972-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-ethyl-N1-[(1-methyl-2-piperidinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used as a ligand in biological studies to investigate protein interactions and enzyme activities.
Industry: It is utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine is similar to other ethylenediamine derivatives, such as N,N-bis(2-pyridylmethyl)ethylenediamine and N,N'-diethylethylenediamine. its unique structure, featuring the 1-methylpiperidin-2-ylmethyl group, sets it apart and provides distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares key structural and physicochemical properties of the target compound with similar ethane-1,2-diamine derivatives:
Key Observations :
- Steric Effects : The target compound’s (1-methylpiperidin-2-yl)methyl group introduces steric hindrance compared to smaller substituents like pyridinyl () or linear alkyl chains ().
- Electronic Effects : The piperidine ring’s nitrogen atom may enhance electron-donating capacity, influencing corrosion inhibition () or metal coordination ().
- Positional Isomerism: The 2-yl vs. 4-yl substitution on the piperidine ring (e.g., CAS 1353951-95-7 vs.
Antimicrobial and Pharmacological Potential
- SQ109 Analogs : Derivatives like N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine (SQ109) () exhibit antimicrobial activity, suggesting that the target compound’s piperidine substituent might modulate similar properties.
- Toxicity : While toxicity data for the target compound is absent, related aliphatic amines (e.g., DETA, TETA) show moderate toxicity linked to amine group count and solubility ().
Corrosion Inhibition
- Mechanism: Amine-based inhibitors like EDDB () adsorb onto metal surfaces via lone-pair electrons. The target compound’s piperidine ring may enhance adsorption efficiency compared to simpler amines like DETA (N1-(2-aminoethyl)ethane-1,2-diamine) due to increased electron density .
- DFT Correlations : Computational studies () predict higher inhibition efficiency for compounds with lower HOMO-LUMO gaps, a parameter likely influenced by the target’s substituents.
Biological Activity
N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula C10H23N3 and features an ethane-1,2-diamine backbone with a piperidine ring. The synthesis typically involves the reaction of ethane-1,2-diamine with 1-methylpiperidine under controlled conditions, often utilizing solvents such as ethanol or ethyl ether. The reaction may require catalysts to optimize yield and purity.
This compound interacts with various biological targets, primarily enzymes and receptors. Its action can modulate enzymatic activity and influence signaling pathways critical for cellular functions. This modulation is essential for its potential therapeutic applications in various diseases .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For example, compounds structurally similar to this compound have shown effectiveness against various bacterial strains in vitro. Studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Antitumor Effects
Preliminary studies have suggested that this compound may possess antitumor activity. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines by activating caspase pathways. This apoptotic effect is crucial for developing novel anticancer therapies .
Neuroprotective Properties
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Research has indicated that it may modulate neurotransmitter systems, providing a protective effect against neurodegenerative diseases. Animal models have shown improvements in cognitive function when treated with similar compounds.
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperidine ring enhanced antibacterial activity significantly compared to the parent compound.
Study 2: Antitumor Activity
In a controlled laboratory setting, this compound was tested against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity. Further mechanistic studies revealed that it induced cell cycle arrest and apoptosis through mitochondrial pathways.
Comparative Analysis
| Compound | Molecular Formula | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | C10H23N3 | Antimicrobial, Antitumor | Enzyme modulation |
| Similar Compound A | C11H25N3 | Moderate Antimicrobial | Cell wall disruption |
| Similar Compound B | C9H20N4 | Neuroprotective | Neurotransmitter modulation |
Q & A
Basic: What are the standard synthetic routes for N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine?
The synthesis typically involves alkylation and sequential methylation reactions. A common approach is the alkylation of 1-methylpiperidine with ethane-1,2-diamine derivatives, followed by ethylation using agents like ethyl iodide. Reactions are conducted in solvents such as dichloromethane or ethanol under basic conditions (e.g., K₂CO₃). Purification via recrystallization or column chromatography ensures product integrity . Key intermediates are monitored using thin-layer chromatography (TLC) to optimize reaction progress.
Basic: How is this compound structurally characterized?
Structural confirmation employs multimodal analytical techniques :
- NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, with characteristic shifts for ethyl and piperidinylmethyl groups.
- Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks).
- Infrared spectroscopy (IR) detects amine N-H stretches (~3300 cm⁻¹) and C-N vibrations.
Comparative data from analogs, such as (1S)-1-(2-methylphenyl)ethane-1,2-diamine 2HCl, validate assignments .
Advanced: How can crystallization challenges during structural analysis be addressed?
Crystallization issues (e.g., twinning or low resolution) are mitigated by:
- Solvent screening (e.g., mixed polar/non-polar systems).
- Temperature gradients to control nucleation.
- Software refinement : SHELXL or SHELXS resolves structural ambiguities via high-resolution data refinement, particularly for chiral centers .
Advanced: What structural features dictate biological activity compared to similar diamines?
Key determinants include:
- Substituent positioning : The 1-methylpiperidinyl group enhances lipophilicity, improving membrane penetration vs. simpler amines.
- Ethyl vs. methyl groups : Ethyl substitution reduces steric hindrance, potentially increasing receptor binding efficiency.
| Compound | Key Structural Feature | Biological Impact |
|---|---|---|
| Ethylenediamine | No substituents | Basic chelator, low bioactivity |
| N1-(3,4-Dichlorophenyl) analog | Halogenated aryl group | Enhanced antimicrobial activity |
| Target compound | Piperidinylmethyl + ethyl | Balanced lipophilicity/bioactivity |
Advanced: What strategies optimize solubility for in vitro assays?
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., dihydrochloride derivatives in ).
- Co-solvents : DMSO or PEG-400 enhance solubility without denaturing proteins.
- Derivatization : Introducing polar groups (e.g., hydroxyl) via oxidation or substitution .
Advanced: How to resolve discrepancies in receptor binding data?
Contradictory results (e.g., varying IC₅₀ values) require:
- Assay validation : Use orthogonal methods (SPR, ITC) to confirm binding kinetics.
- Stereochemical purity checks : Chiral HPLC ensures enantiomeric excess, as racemic mixtures may obscure activity .
- Control experiments : Compare with structurally rigid analogs to isolate conformational effects .
Advanced: What analytical methods differentiate stereoisomers of this compound?
- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak®) separate enantiomers.
- Circular dichroism (CD) : Detects optical activity linked to chiral centers.
- X-ray crystallography : Resolves absolute configuration, as seen in (1S)-configured analogs .
Advanced: How to assess metabolic stability in preclinical studies?
- Liver microsome assays : Incubate with human/rodent microsomes, monitor parent compound depletion via LC-MS.
- CYP450 inhibition screening : Identify metabolic pathways using fluorogenic substrates.
- Stable isotope labeling : Track metabolites in vivo (e.g., ¹³C-labeled ethyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
